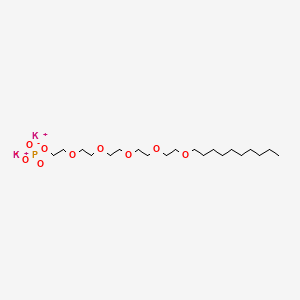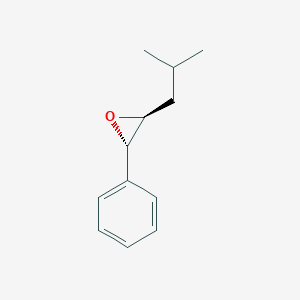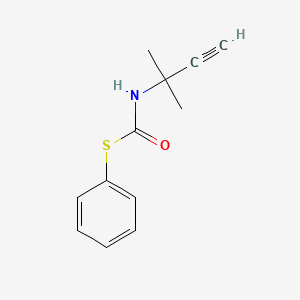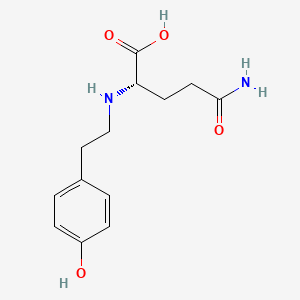
gamma-Glutamyl tyramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Glutamyl tyramine: is a derivative of L-glutamine, obtained by the formal condensation of the side-chain carboxy group of glutamic acid with the amino group of tyramine . This compound is an intermediate in the synthesis of methanofuran, a key compound for the production of vitamin B1, chloroquine phosphate, and primaquine phosphate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gamma-Glutamyl tyramine can be synthesized through enzymatic methods. One approach involves the co-expression of gamma-glutamylmethylamide synthetase and polyphosphate kinase in engineered Escherichia coli . This method allows for the efficient synthesis of gamma-glutamyl compounds, including this compound, with high conversion rates.
Industrial Production Methods: The industrial production of this compound typically involves the use of biocatalysts to facilitate the reaction. The enzymes gamma-glutamylmethylamide synthetase and polyphosphate kinase are co-expressed in a suitable host, such as Escherichia coli, to produce the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Gamma-Glutamyl tyramine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of this compound oxide, while reduction may yield this compound hydride.
Applications De Recherche Scientifique
Gamma-Glutamyl tyramine has a wide range of scientific research applications, including:
Mécanisme D'action
Gamma-Glutamyl tyramine exerts its effects through the gamma-glutamyl cycle, a pathway involved in the synthesis and degradation of glutathione . The compound is taken up into peripheral nerve terminals by the norepinephrine reuptake transporter, causing the release of catecholamines . This process is proposed to result from the reverse transport of the norepinephrine reuptake transporter .
Comparaison Avec Des Composés Similaires
Gamma-Glutamylethylamide (L-theanine): Plays a role in relieving anxiety, improving memory and immunity.
Gamma-Glutamyltaurine: Has long-lasting antiepileptic action.
Gamma-Glutamyltryptophan: A prospective medicine for tuberculosis.
Gamma-Glutamyl-L-DOPA: A pro-drug for Parkinson’s disease.
Uniqueness: Gamma-Glutamyl tyramine is unique due to its role as an intermediate in the synthesis of methanofuran, which is essential for the production of vitamin B1, chloroquine phosphate, and primaquine phosphate . Its involvement in the gamma-glutamyl cycle and its potential therapeutic effects further highlight its significance in scientific research and industrial applications .
Propriétés
Numéro CAS |
65520-56-1 |
|---|---|
Formule moléculaire |
C13H18N2O4 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[2-(4-hydroxyphenyl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H18N2O4/c14-12(17)6-5-11(13(18)19)15-8-7-9-1-3-10(16)4-2-9/h1-4,11,15-16H,5-8H2,(H2,14,17)(H,18,19)/t11-/m0/s1 |
Clé InChI |
HSYMWRKZTLQPMR-NSHDSACASA-N |
SMILES isomérique |
C1=CC(=CC=C1CCN[C@@H](CCC(=O)N)C(=O)O)O |
SMILES canonique |
C1=CC(=CC=C1CCNC(CCC(=O)N)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


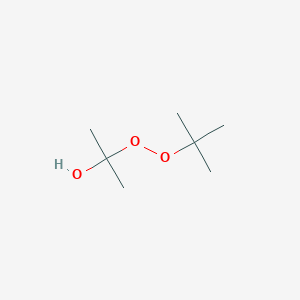

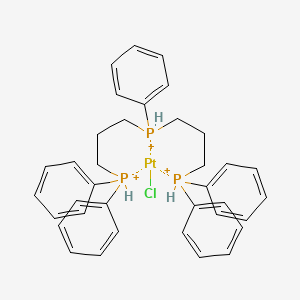
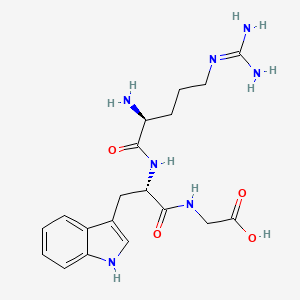
![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
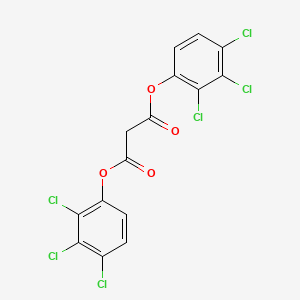
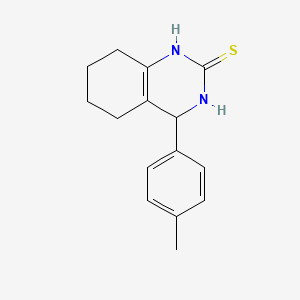
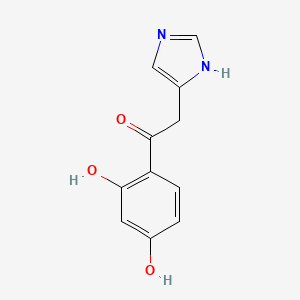

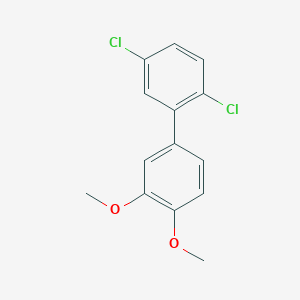
![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
